molecular formula C24H24FN5O3 B2560741 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide CAS No. 951930-02-2

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide

Katalognummer: B2560741
CAS-Nummer: 951930-02-2
Molekulargewicht: 449.486
InChI-Schlüssel: VZZIMXZKTDQZQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H24FN5O3 and its molecular weight is 449.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide is a derivative of the fluoroquinolone class, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound and its analogues.

The molecular formula of the compound is C19H20FN3O4C_{19}H_{20}FN_{3}O_{4} with a molecular weight of approximately 373.38 g/mol. The structure features a cyclopropyl group and a fluorine atom, which are significant for its biological activity.

Synthesis

The synthesis of this compound involves the reaction of various piperazine derivatives with cyclopropyl and fluorinated quinolone precursors. The synthetic pathway typically includes:

  • Formation of the piperazine ring through acylation.
  • Cyclization to form the quinolone core.
  • Fluorination at the 6-position to enhance antibacterial properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity:

Bacterial StrainMIC (μM)
Mycobacterium tuberculosis7.32 - 136.10
Staphylococcus aureus0.44 - 34.02
Escherichia coli0.80 - 34.02

Notably, one study identified a specific analogue with an MIC of 0.44 μM against S. aureus, highlighting its potential as an effective antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines revealed that while some derivatives displayed cytotoxic effects, others maintained selectivity towards bacterial cells without significantly affecting human cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

The proposed mechanism of action for this compound involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. Docking studies suggest that the compound binds effectively to the active site of DNA gyrase, disrupting its function and leading to bacterial cell death .

Case Studies

  • Antitubercular Activity : A series of compounds including the target molecule were tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration in clinical settings .
  • Anticancer Potential : Preliminary studies suggest that certain derivatives may also exhibit anticancer properties, although more extensive testing is required to confirm these effects .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds similar to 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide exhibit significant antimicrobial activity. A study evaluated a series of related compounds for their in vitro activity against Mycobacterium tuberculosis and various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 0.44 to 136.10 μM against Mycobacterium tuberculosis H37Rv and Staphylococcus aureus ATCC 29213 .

Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The cytotoxicity was measured using IC50 values, with some derivatives exhibiting potent activity comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the piperazine ring and the introduction of different substituents on the quinoline scaffold can significantly influence biological activity. For instance, variations in substituents at the 7-position have been shown to affect both antibacterial and anticancer activities .

Case Study 1: Antitubercular Activity

A series of synthesized analogues were tested for their antitubercular properties. Among them, one compound demonstrated an MIC of 0.44 μM against Mycobacterium tuberculosis, indicating a promising candidate for further development as an antitubercular agent .

Case Study 2: Anticancer Efficacy

In a comparative study involving multiple derivatives of quinoline-based compounds, several exhibited IC50 values below 10 μg/mL against MCF-7 cells, highlighting their potential as effective anticancer agents . The mechanism of action was explored through molecular docking studies, revealing interactions with key targets involved in cancer cell proliferation.

Eigenschaften

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-pyridin-3-ylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-15(31)28-7-9-29(10-8-28)22-12-21-18(11-20(22)25)23(32)19(14-30(21)17-4-5-17)24(33)27-16-3-2-6-26-13-16/h2-3,6,11-14,17H,4-5,7-10H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZIMXZKTDQZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=CN=CC=C4)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.